

A Comparative Guide to the In Vivo Efficacy of UNC7467 for Researchers

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Compound of Interest

Compound Name: UNC7467

Cat. No.: B10855010

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In the landscape of pharmacological tools for metabolic research, the emergence of **UNC7467**, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K) 1 and 2, marks a significant advancement. This guide provides a comprehensive comparison of the in vivo efficacy of **UNC7467** against the first-generation pan-IP6K inhibitor, TNP, with a focus on its therapeutic potential in diet-induced obesity and associated metabolic dysfunctions.

Performance Comparison: UNC7467 vs. TNP

UNC7467 demonstrates superior potency and selectivity compared to TNP, a widely used but less specific pan-IP6K inhibitor.^[1] This enhanced profile translates to more robust efficacy in preclinical models of obesity.

Table 1: Comparison of In Vitro Potency

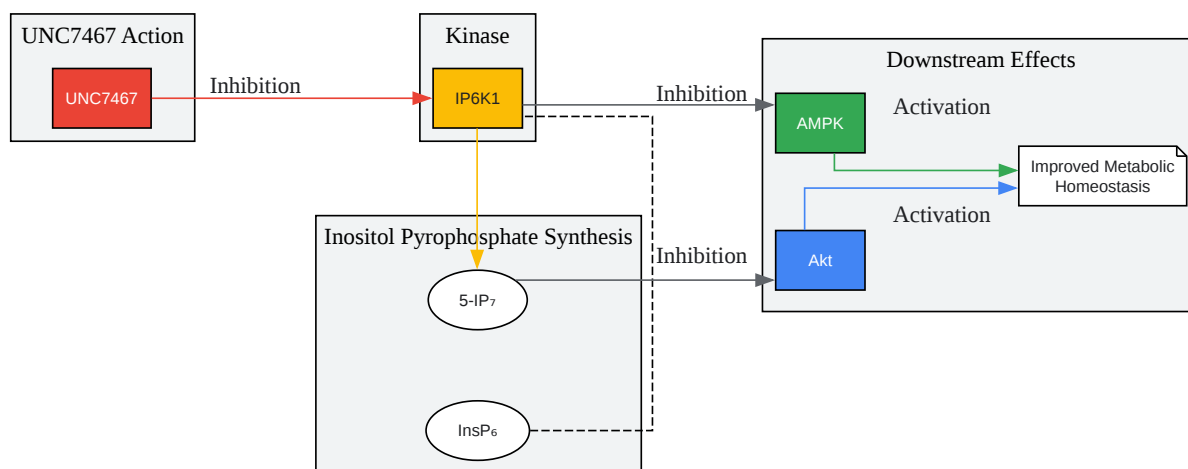
Compound	Target	IC ₅₀ (nM)
UNC7467	IP6K1	8.9 ^{[1][2][3][4][5]}
IP6K2		4.9 ^{[1][2][3][4][5]}
IP6K3		1320 ^{[1][2][3][4][5]}
TNP	IP6K1	1000 ^[1]
IP6K2		2000 ^[1]
IP6K3		14700 ^[1]

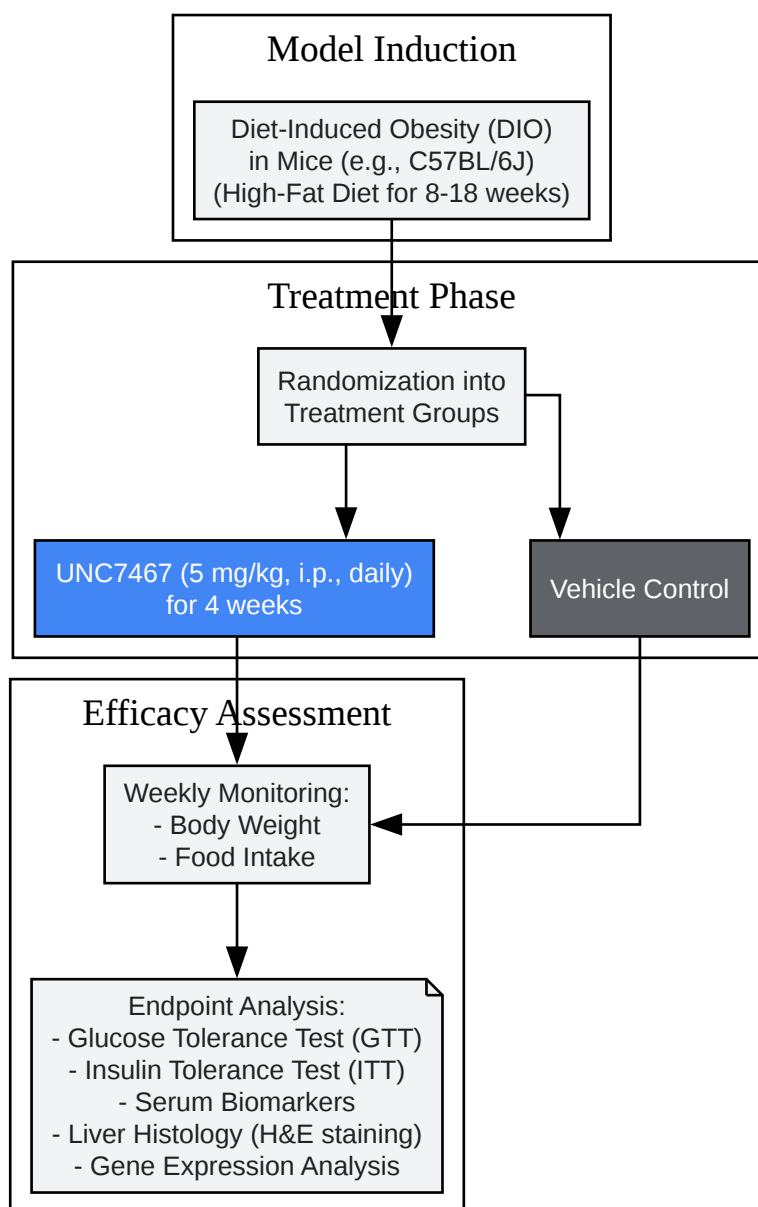
Table 2: Comparative In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Parameter	UNC7467 (5 mg/kg, i.p., daily for 4 weeks)	TNP (10 mg/kg, i.p., daily)
Body Weight	Reduced weight gain.[1][2][3][4][5][6]	Decelerates weight gain and facilitates weight loss.[2][7][8]
Glycemic Control	Improved glycemic profiles.[1][2][3][4][5][6]	Restores metabolic parameters and enhances insulin sensitivity via Akt activation.[2][7]
Hepatic Steatosis	Ameliorated.[1][2][3][4][5][6]	Ameliorates fatty liver.[7][8]
Food Intake	No significant alteration.[1][2][3][4][5]	Not explicitly stated to be unaltered.
Energy Expenditure	Not explicitly stated for UNC7467, but IP6K1 inhibition, in general, enhances thermogenic energy expenditure.[2]	Enhances thermogenic energy expenditure in adipose tissue.[2]

Signaling Pathway and Experimental Workflow

The therapeutic effects of **UNC7467** are rooted in its ability to inhibit IP6K1 and IP6K2, leading to a reduction in the levels of inositol pyrophosphates, specifically 5-IP₇. This, in turn, modulates downstream signaling pathways critical for metabolic regulation.





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